1,2,4,5-Tetrakis(bromomethyl)benzene

Vue d'ensemble

Description

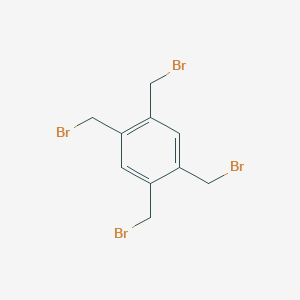

1,2,4,5-Tetrakis(bromomethyl)benzene is an organic compound with the molecular formula C10H10Br4. It is a derivative of benzene, where four bromomethyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

1,2,4,5-Tetrakis(bromomethyl)benzene can be synthesized through the bromination of 1,2,4,5-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

1,2,4,5-Tetrakis(bromomethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3) and potassium thiolate (KSR).

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Synthesis of Thiacyclophanes and Dendrimers

1,2,4,5-Tetrakis(bromomethyl)benzene is primarily used in the synthesis of thiacyclophanes and dendrimeric organoplatinum complexes. The compound acts as a versatile building block due to its four bromomethyl groups, which can undergo nucleophilic substitution reactions.

- Thiacyclophanes : These compounds are characterized by sulfur atoms incorporated into their cyclic structures. The synthesis often involves the reaction of this compound with thiols under mild conditions.

- Dendrimeric Organoplatinum Complexes : The bromomethyl groups facilitate the attachment of platinum complexes to the dendrimer's surface, enhancing their potential in catalysis and drug delivery systems .

Materials Science Applications

Polymer Chemistry

This compound serves as a cross-linking agent in polymer chemistry. Its tetrabrominated structure allows it to form networks with various polymers, leading to materials with improved thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Cross-linking agent | Enhances mechanical properties of polymers |

| Flame retardant additive | Reduces flammability in polymer matrices |

Medicinal Chemistry Applications

Ligand Development

The compound is also utilized in the development of tetrapodal imidazolium ligands. These ligands are significant in coordination chemistry and catalysis due to their ability to stabilize metal ions.

- Tetrapodal Imidazolium Ligands : Synthesized by reacting this compound with various imidazoles. Studies have shown that these ligands exhibit promising activity in catalytic processes .

Case Studies

- Diversity-Oriented Synthesis : A study demonstrated the use of this compound in creating novel spirocycles under operationally simple conditions. This approach highlights the compound's utility in generating diverse chemical libraries for drug discovery .

- Coordination Complexes : Research involving the synthesis of tetrapodal imidazolium ligands showed that these compounds could effectively coordinate with various metal ions, indicating potential applications in catalysis and materials science .

Mécanisme D'action

The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)benzene involves its high reactivity due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparaison Avec Des Composés Similaires

1,2,4,5-Tetrakis(bromomethyl)benzene can be compared with other bromomethyl-substituted benzene derivatives, such as:

1,3,5-Tris(bromomethyl)benzene: This compound has three bromomethyl groups attached to the benzene ring at the 1, 3, and 5 positions. It is less reactive compared to this compound due to the lower number of bromine atoms.

Hexakis(bromomethyl)benzene: This compound has six bromomethyl groups attached to the benzene ring. It is more reactive than this compound due to the higher number of bromine atoms.

4,4’-Bis(bromomethyl)biphenyl: This compound has two bromomethyl groups attached to a biphenyl structure. .

This compound is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in various chemical reactions and applications.

Activité Biologique

1,2,4,5-Tetrakis(bromomethyl)benzene (C10H10Br4), a polybrominated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and implications for future research.

Chemical Structure and Properties

This compound consists of a benzene ring with four bromomethyl substituents. Its structure can be represented as follows:

This compound is typically synthesized through the bromination of corresponding hydrocarbons using N-bromosuccinimide in organic solvents. The resulting product is a solid that can form crystals suitable for X-ray crystallography studies, revealing insights into its molecular packing and interactions .

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. In particular, this compound has been investigated for its potential to inhibit microbial growth. Studies suggest that the presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Interaction with Biological Molecules

The compound has been utilized in the synthesis of various ligands and polymers that interact with biological molecules. For instance, it has been employed as a multifunctional initiator in the synthesis of block copolymers that demonstrate biocompatibility and potential applications in drug delivery systems . These interactions are critical for developing materials that can effectively target specific cells or tissues.

Study on Antimicrobial Activity

A study published in 2015 explored the antimicrobial effects of several brominated compounds, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating that this compound could serve as a potential candidate for antimicrobial agents .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (No treatment) | >128 |

Synthesis of Ligands

Another notable application is in the synthesis of tetrapodal imidazolium ligands using this compound. These ligands have shown promise in catalysis and as precursors for metal-organic frameworks (MOFs). The study highlighted the efficiency of the reaction conditions used to create these ligands and their subsequent biological testing .

Research Findings

Recent investigations have focused on modifying this compound to enhance its biological activity. For example:

- Modification Strategies : Researchers have explored adding functional groups to improve solubility and bioactivity. One study demonstrated that lipidation significantly increased the bioactivity of cyclic derivatives derived from this compound .

- Mechanistic Insights : Understanding how brominated compounds interact at the molecular level provides insights into their mechanisms of action against microbial pathogens. This includes studying their effects on cell membrane integrity and metabolic pathways .

Propriétés

IUPAC Name |

1,2,4,5-tetrakis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXIKCCNBUIWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1CBr)CBr)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301157 | |

| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15442-91-8 | |

| Record name | 15442-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,4,5-Tetrakis(bromomethyl)benzene?

A1: this compound has a molecular formula of C10H10Br4 and a molecular weight of 421.94 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound and its derivatives. [, ]

Q3: Is this compound compatible with common organic solvents?

A3: Yes, this compound exhibits good solubility in various organic solvents like benzene, methanol, acetonitrile, and dichloromethane. This solubility facilitates its use in various synthetic reactions. [, , , ]

Q4: What is the primary reactivity feature of this compound?

A4: The four bromomethyl (-CH2Br) groups attached to the benzene ring are the key reactive sites. These groups are susceptible to nucleophilic substitution reactions, making this compound a versatile precursor for building complex molecules. [, , , , , ]

Q5: How is this compound used to synthesize spirocycles?

A5: Researchers utilize this compound to create spirocyclic α-amino acids and spirosulfones. The process involves reacting this compound with active methylene compounds to create di-bromo intermediates. These intermediates then undergo further reactions with active methylene compounds under specific reaction conditions to yield the desired spirocycles. [, ]

Q6: Can you provide examples of other cyclic compounds synthesized using this compound?

A6: this compound is a key starting material for synthesizing various cyclic structures:

- Bis(tetraazacrown)s: It reacts with tricyclic bis(aminal)s (derived from linear tetramines and biacetyl) in a regioselective alkylation to form bis(tetraazacrown)s. This selectivity stems from the templating effect of the two-carbon core in the bis(aminal)s. []

- Macrotricyclic Ligands: Reacting this compound with 1,2,4,5-tetrakis[2-(2-hydroxyphenoxy)phenoxymethyl]benzene produces a macrotricyclic ligand with two benzene rings connected by four 2,2′-oxydiphenoxide bridges. This ligand shares structural similarities with macrocycles known to interact strongly with cesium ions. []

- Pentacenes: A three-step synthesis uses this compound to create substituted pentacenes. Alkynylation, followed by the formation of four fused rings via a zirconacyclopentadiene intermediate, and subsequent oxidation with DDQ yields the desired pentacenes. []

Q7: How does this compound contribute to the synthesis of dendrimers?

A7: this compound acts as a core molecule in the synthesis of dendrimers. By reacting it with platinum(II) complexes like PtMe2(bpy-Fc2), researchers can create dendritic structures with multiple platinum and ferrocene centers. The number of this compound units incorporated dictates the size and complexity of the resulting dendrimer. For example, reacting six equivalents of PtMe2(bpy-Fc2) with one equivalent of this compound yields a dendrimer containing six platinum and twelve ferrocene centers. [, ]

Q8: Can this compound be used to create polymers?

A8: Yes, this compound is utilized in the synthesis of polymers, particularly star-shaped poly(methylthiirane)s. There are two primary methods:

Q9: Does this compound play a role in catalysis?

A9: While not a catalyst itself, this compound is used to synthesize compounds with catalytic applications. For instance, reacting it with tri(4-imidazolylphenyl)amine creates a luminescent imidazolium-based ionic polymer. This polymer acts as a heterogeneous catalyst for the cycloaddition of carbon dioxide and epoxides, facilitating the production of cyclic carbonates. []

Q10: How is this compound involved in the synthesis of catalysts for the Heck reaction?

A10: Reacting 1,2,4,5-Tetrakis(phenyselenomethyl)benzene (synthesized from this compound) with organometallic palladium precursors generates Pd(II) complexes. These complexes, containing selenium and palladium, demonstrate high catalytic activity in Heck reactions, facilitating the coupling of aryl halides with alkenes like styrene and methyl acrylate. []

Q11: Are there any computational studies involving this compound?

A11: While specific computational studies focusing solely on this compound itself are limited within the provided research, computational methods like semiempirical calculations are applied to study the molecular conformations of its derivatives, particularly conformationally restricted benzothiazepine derivatives. [] These calculations provide insights into the three-dimensional structures and potential energy landscapes of these molecules.

Q12: What insights do crystallographic studies provide about the structure of this compound?

A12: X-ray crystallographic studies reveal that the this compound molecule possesses a center of inversion at the center of the benzene ring. The crystal packing is primarily determined by intermolecular interactions between the bromomethyl groups, specifically C–H⋯Br and Br⋯Br interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.